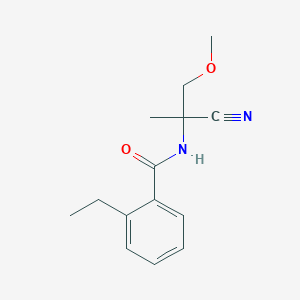
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide, also known as CMEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
Mechanism of Action
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. mGluR5 is involved in various physiological processes such as synaptic plasticity, learning, and memory. N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide binds to the allosteric site of mGluR5 and prevents its activation by glutamate. This leads to a decrease in the downstream signaling pathways and a reduction in the excitatory neurotransmission mediated by mGluR5.
Biochemical and Physiological Effects:
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the striatum, which is involved in the reward pathway and addiction. N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide has also been shown to reduce the expression of inflammatory cytokines in the brain, which are involved in neuroinflammation and neurodegeneration. In addition, N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of its signaling pathway. N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo experiments. However, N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide has some limitations as well. It has a relatively short half-life, which requires frequent dosing in in vivo experiments. In addition, N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide has some off-target effects on other mGluR subtypes, which may complicate the interpretation of the results.
Future Directions
There are several future directions for the research on N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide. One direction is to study its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction. Another direction is to study its role in synaptic plasticity, learning, and memory. Further research is also needed to optimize its pharmacokinetic properties and minimize its off-target effects. Finally, the development of new selective antagonists of mGluR5 with improved properties may provide new opportunities for the study of this receptor subtype.
Synthesis Methods
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide can be synthesized using a multi-step process starting from 2-ethylbenzoic acid. The first step involves the conversion of 2-ethylbenzoic acid to its acid chloride using thionyl chloride. The acid chloride is then reacted with N-(1-cyano-2-methoxy-1-methylethyl)amine in the presence of a base such as triethylamine to yield N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide.
Scientific Research Applications
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction. N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-ethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-11-7-5-6-8-12(11)13(17)16-14(2,9-15)10-18-3/h5-8H,4,10H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPXAMKNEYTXKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)NC(C)(COC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoic acid](/img/structure/B2413760.png)
![N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2413761.png)
![(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate](/img/structure/B2413763.png)
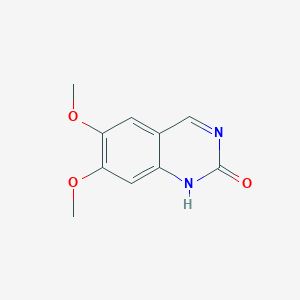

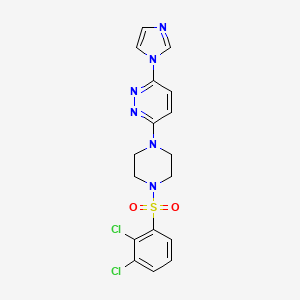
![3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B2413773.png)
![Tricyclo[6.3.3.01,8]tetradecane-10,13-dione](/img/structure/B2413775.png)
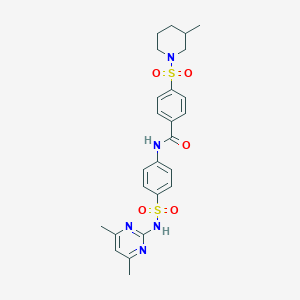
![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2413777.png)
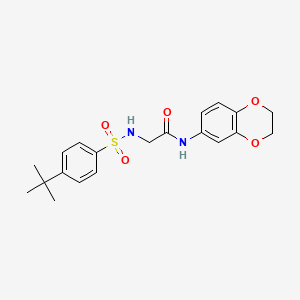
![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2413780.png)
![2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide](/img/structure/B2413782.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pentyloxy)benzamide](/img/structure/B2413783.png)